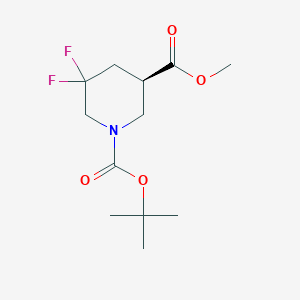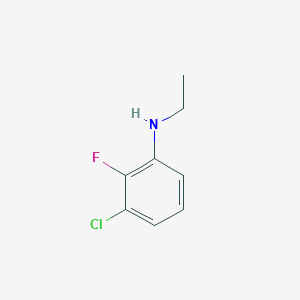
3-chloro-N-ethyl-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-ethyl-2-fluoroaniline is an aromatic amine with the molecular formula C8H9ClFN. This compound is characterized by the presence of a chloro group, an ethyl group, and a fluoro group attached to an aniline ring. It is a derivative of aniline, which is widely used in various chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-ethyl-2-fluoroaniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 3-chloro-2-fluoroaniline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process includes halogenation, fluorination, and subsequent alkylation steps. The reaction conditions are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-ethyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-N-ethyl-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-ethyl-2-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or cellular responses.
Comparison with Similar Compounds
3-Chloro-2-fluoroaniline: Similar in structure but lacks the ethyl group.
4-Fluoroaniline: Contains a fluoro group but lacks the chloro and ethyl groups.
2-Fluoroaniline: Contains a fluoro group but lacks the chloro and ethyl groups.
Uniqueness: 3-Chloro-N-ethyl-2-fluoroaniline is unique due to the presence of both chloro and fluoro groups along with an ethyl group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9ClFN |
|---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
3-chloro-N-ethyl-2-fluoroaniline |
InChI |
InChI=1S/C8H9ClFN/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 |
InChI Key |
YDWJIUVHZLUGEX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)
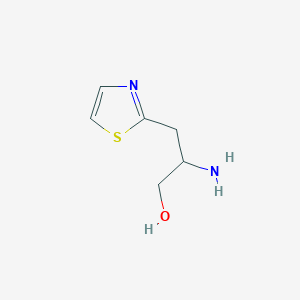

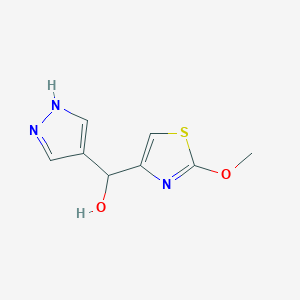
![4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol](/img/structure/B13069516.png)
![2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13069532.png)
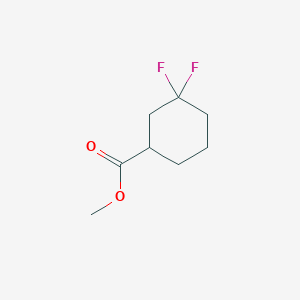
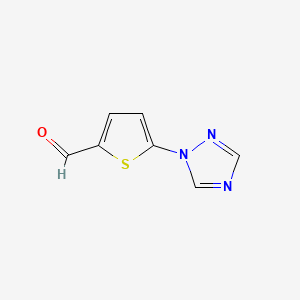
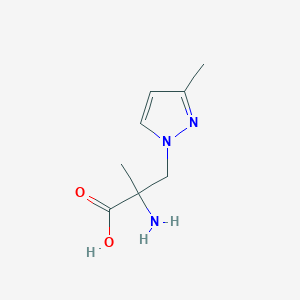
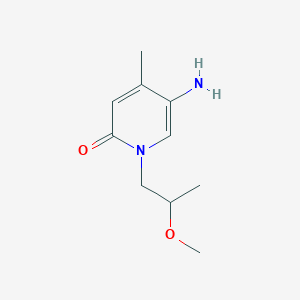
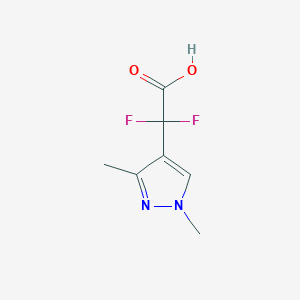
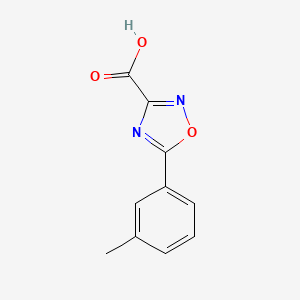
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
